4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is a chemical compound with the molecular formula and a molecular weight of 231.26 g/mol. This compound is characterized by its unique structure, which includes a piperidine ring and a carboxylic acid functional group. It is primarily utilized in scientific research, particularly in drug discovery and development due to its potential biological activity and reactivity.
The synthesis of 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid typically involves several key steps:
These synthetic routes may require specific reaction conditions, including temperature control, choice of solvents (such as methanol or ethanol), and catalysts to optimize yield and purity.
The molecular structure of 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid can be described using various structural representations:
InChI=1S/C11H18FNO3/c12-6-3-9-4-7-13(8-5-9)10(14)1-2-11(15)16/h9H,1-8H2,(H,15,16)
PPGRNLBMHNKSJH-UHFFFAOYSA-N
C1CN(CCC1CCF)C(=O)CCC(=O)O
This structure indicates the presence of a piperidine ring connected to a butanoic acid moiety, with a fluoroethyl group attached to one of the nitrogen atoms in the piperidine ring. The arrangement of these functional groups contributes to the compound's unique chemical properties.
4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties.
The mechanism of action for 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid include:
These properties are essential for determining the compound's behavior in biological assays and potential applications in drug formulation.
The primary applications of 4-(4-(2-Fluoroethyl)piperidin-1-yl)-4-oxobutanoic acid include:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1